molecular formula C11H22O2Si B8685178 (Cyclohexylidene(methoxy)methoxy)trimethylsilane

(Cyclohexylidene(methoxy)methoxy)trimethylsilane

Cat. No.: B8685178
M. Wt: 214.38 g/mol
InChI Key: ROBMZRJRPWOBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclohexylidene(methoxy)methoxy)trimethylsilane is an organic compound with the molecular formula C11H22O2Si. It is a derivative of cyclohexane, where a methoxy group and a trimethylsiloxy group are attached to a methylene bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclohexylidene(methoxy)methoxy)trimethylsilane can be synthesized through a multi-step process involving the reaction of cyclohexanone with methoxy and trimethylsiloxy reagents. One common method involves the use of chlorotrimethylsilane and methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the temperature maintained below 45°C to prevent decomposition .

Industrial Production Methods

Industrial production of methoxy(trimethylsiloxy)methylenecyclohexane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to distillation and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylidene(methoxy)methoxy)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

(Cyclohexylidene(methoxy)methoxy)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of methoxy(trimethylsiloxy)methylenecyclohexane involves its interaction with molecular targets through its functional groups. The methoxy and trimethylsiloxy groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methylenecyclohexane: Similar in structure but lacks the methoxy and trimethylsiloxy groups.

    Methylcyclohexane: Contains a methyl group instead of the methoxy and trimethylsiloxy groups.

    Cyclohexanone: A simpler ketone derivative of cyclohexane.

Uniqueness

(Cyclohexylidene(methoxy)methoxy)trimethylsilane is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

[cyclohexylidene(methoxy)methoxy]-trimethylsilane

InChI

InChI=1S/C11H22O2Si/c1-12-11(13-14(2,3)4)10-8-6-5-7-9-10/h5-9H2,1-4H3

InChI Key

ROBMZRJRPWOBGY-UHFFFAOYSA-N

Canonical SMILES

COC(=C1CCCCC1)O[Si](C)(C)C

Origin of Product

United States

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